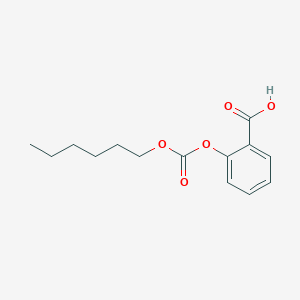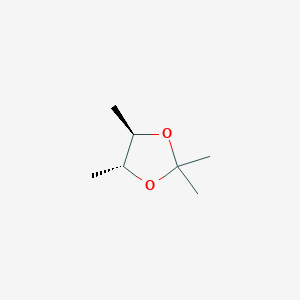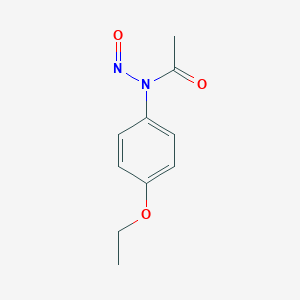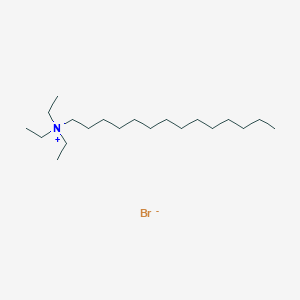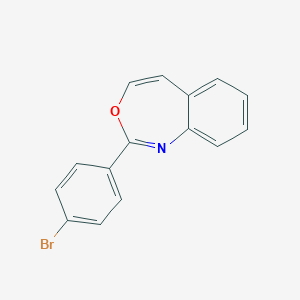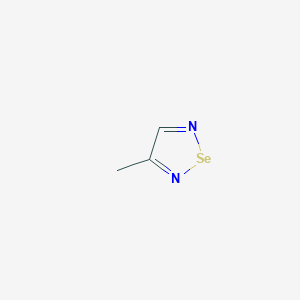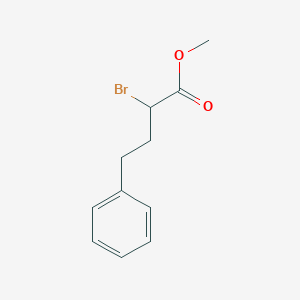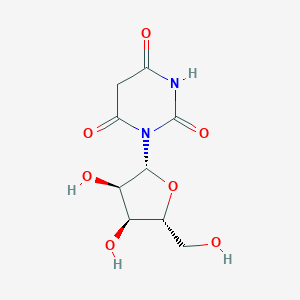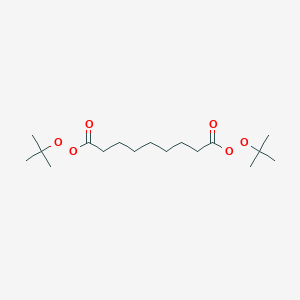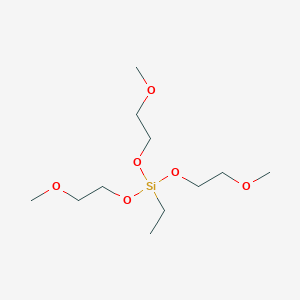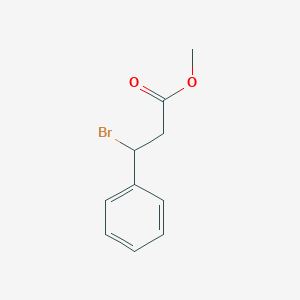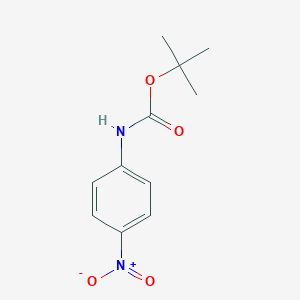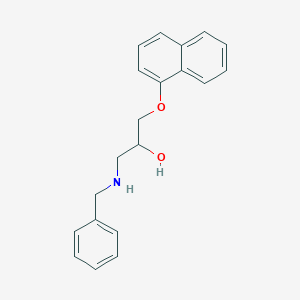
2-Propanol, 1-benzylamino-3-(naphthyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-benzylamino-3-(naphthyloxy)-, also known as BNIP3, is a protein that is involved in the regulation of apoptosis, or programmed cell death. It is a member of the Bcl-2 family of proteins, which are known for their role in regulating the balance between cell survival and cell death. BNIP3 has been the subject of extensive scientific research due to its potential applications in the treatment of cancer and other diseases.
Mécanisme D'action
2-Propanol, 1-benzylamino-3-(naphthyloxy)- works by binding to and inhibiting the activity of other proteins in the Bcl-2 family, which are known for their role in regulating apoptosis. By inhibiting these proteins, 2-Propanol, 1-benzylamino-3-(naphthyloxy)- promotes apoptosis and leads to cell death. This mechanism of action has been the subject of extensive scientific research, and has led to the development of drugs that target 2-Propanol, 1-benzylamino-3-(naphthyloxy)- as a potential treatment for cancer and other diseases.
Effets Biochimiques Et Physiologiques
2-Propanol, 1-benzylamino-3-(naphthyloxy)- has a number of biochemical and physiological effects, including the regulation of apoptosis, the promotion of cell death, and the inhibition of other proteins in the Bcl-2 family. These effects have been studied extensively in vitro and in vivo, and have led to the development of drugs that target 2-Propanol, 1-benzylamino-3-(naphthyloxy)- as a potential treatment for cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Propanol, 1-benzylamino-3-(naphthyloxy)- in lab experiments include its well-characterized mechanism of action, its potential applications in the treatment of cancer and other diseases, and its availability for use in recombinant DNA technology and chemical synthesis. The limitations of using 2-Propanol, 1-benzylamino-3-(naphthyloxy)- in lab experiments include the need for specialized equipment and expertise, the potential for off-target effects, and the need for further research to fully understand its mechanism of action and potential applications.
Orientations Futures
For research on 2-Propanol, 1-benzylamino-3-(naphthyloxy)- include further studies on its mechanism of action, its potential applications in the treatment of cancer and other diseases, and the development of drugs that target 2-Propanol, 1-benzylamino-3-(naphthyloxy)- as a potential treatment. Other areas of research include the development of new methods for synthesizing 2-Propanol, 1-benzylamino-3-(naphthyloxy)-, the identification of new targets for 2-Propanol, 1-benzylamino-3-(naphthyloxy)- inhibition, and the development of new assays for measuring 2-Propanol, 1-benzylamino-3-(naphthyloxy)- activity.
Méthodes De Synthèse
2-Propanol, 1-benzylamino-3-(naphthyloxy)- can be synthesized using a variety of methods, including recombinant DNA technology and chemical synthesis. Recombinant DNA technology involves inserting the gene for 2-Propanol, 1-benzylamino-3-(naphthyloxy)- into a host organism, such as bacteria or yeast, which then produces the protein. Chemical synthesis involves using chemical reactions to create the protein from its constituent amino acids.
Applications De Recherche Scientifique
2-Propanol, 1-benzylamino-3-(naphthyloxy)- has been the subject of extensive scientific research due to its potential applications in the treatment of cancer and other diseases. Studies have shown that 2-Propanol, 1-benzylamino-3-(naphthyloxy)- is involved in the regulation of apoptosis in cancer cells, and that increasing the levels of 2-Propanol, 1-benzylamino-3-(naphthyloxy)- can lead to increased cell death in these cells. This has led to the development of drugs that target 2-Propanol, 1-benzylamino-3-(naphthyloxy)- as a potential treatment for cancer.
Propriétés
Numéro CAS |
18542-14-8 |
|---|---|
Nom du produit |
2-Propanol, 1-benzylamino-3-(naphthyloxy)- |
Formule moléculaire |
C20H21NO2 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
1-(benzylamino)-3-naphthalen-1-yloxypropan-2-ol |
InChI |
InChI=1S/C20H21NO2/c22-18(14-21-13-16-7-2-1-3-8-16)15-23-20-12-6-10-17-9-4-5-11-19(17)20/h1-12,18,21-22H,13-15H2 |
Clé InChI |
KZYHAULBIOCDFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNCC(COC2=CC=CC3=CC=CC=C32)O |
SMILES canonique |
C1=CC=C(C=C1)CNCC(COC2=CC=CC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



